molecular formula C9H6N2O2 B8284041 Phthalazin-1(2h)-one-4-carbaldehyde CAS No. 116286-87-4

Phthalazin-1(2h)-one-4-carbaldehyde

Cat. No.: B8284041
CAS No.: 116286-87-4
M. Wt: 174.16 g/mol
InChI Key: PBJJLZYNPLMYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalazin-1(2H)-one-4-carbaldehyde is a heterocyclic compound characterized by a fused benzene and pyridazine ring system (phthalazinone core) with a formyl (-CHO) substituent at position 4. Its structure combines electrophilic reactivity (from the aldehyde group) with the biological versatility of the phthalazinone scaffold. Phthalazine derivatives are widely studied for their pharmacological and agrochemical applications, including roles as enzyme inhibitors (e.g., acetohydroxyacid synthase (AHAS)), herbicides, and therapeutic agents targeting neurological and cardiovascular systems .

Synthetic routes to phthalazin-1(2H)-one derivatives often involve cyclization strategies, as seen in the synthesis of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives via ortho-substituent cyclization . The introduction of the formyl group at position 4 enhances reactivity for further functionalization, such as condensation or nucleophilic addition reactions, which are critical in drug discovery .

Properties

CAS No.

116286-87-4

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

4-oxo-3H-phthalazine-1-carbaldehyde

InChI

InChI=1S/C9H6N2O2/c12-5-8-6-3-1-2-4-7(6)9(13)11-10-8/h1-5H,(H,11,13)

InChI Key

PBJJLZYNPLMYDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of phthalazinone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Compound Substituents Key Functional Groups Biological Activity Reference
Phthalazin-1(2H)-one-4-carbaldehyde Formyl at C4 Aldehyde Intermediate for drug synthesis
4-(4-Chlorobenzyl)-6(7)-formyl-2-methylphthalazin-1(2H)-one (24) Formyl at C6/C7, 4-Cl-benzyl, methyl at N2 Aldehyde, Chlorobenzyl, Methyl Not explicitly reported (synthetic intermediate)
4-(4-Chlorobenzyl)-6(7)-hydroxycarbonyl-2-methylphthalazin-1(2H)-one (17) Hydroxycarbonyl (-COOH) at C6/C7, 4-Cl-benzyl Carboxylic acid Potential for ionic interactions in drug design
4-(4-Methyl-phenyl)phthalazin-1(2H)-one derivatives Methylphenyl at C4 Aryl group High affinity for α1-adrenergic receptors
2-Substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one (7a-7w) Dimethoxypyrimidinyloxy at C8, methyl at C4 Ether, Methyl Herbicidal activity (AHAS inhibition, Ki ~0.1–10 μM)

Key Observations :

  • Aldehyde vs. Carboxylic Acid : The formyl group in this compound offers reactivity for Schiff base formation, whereas the hydroxycarbonyl group in compound 17 enhances solubility and hydrogen-bonding capacity .
  • Substituent Position : The herbicidal activity of 8-(4,6-dimethoxypyrimidin-2-yloxy) derivatives (e.g., 7a-7w ) highlights the importance of electron-withdrawing groups at specific positions for AHAS inhibition .
  • Aromatic Substituents : 4-(4-Methyl-phenyl) derivatives exhibit α1-receptor selectivity, suggesting that bulky aryl groups enhance receptor binding .

Pharmacological and Agrochemical Profiles

Enzyme Inhibition (AHAS) :

Compound 7a-7w (Ki values comparable to KIH-6127) demonstrates that electron-deficient substituents (e.g., dimethoxypyrimidinyloxy) enhance AHAS binding, critical for herbicide development .

Receptor Binding (α1-Adrenergic) :

4-(4-Methyl-phenyl) derivatives show nanomolar affinity for α1-receptors, with selectivity influenced by the methyl group’s steric effects .

Antimicrobial and Anticancer Potential :

Physicochemical Data Comparison

Property This compound Compound 24 Compound 17
Molecular Formula C9H6N2O2 C17H13ClN2O2 C17H13ClN2O3
Molecular Weight 174.16 g/mol 312.75 g/mol 328.75 g/mol
IR Peaks (cm⁻¹) Not reported 1704 (C=O), 1614 (C=N) 1720 (C=O), 1645 (C=N)
ESI-MS (m/z) Not reported 313.0666 [M+H]+ 330.0611 [M+H]+

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